(1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid

Medicinal Chemistry Building Blocks Physicochemical Properties

(1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid (CAS: 1353969-40-0) is a pyrrolidine-derived amino ether carboxylic acid with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol. It is available as both the racemic mixture and the (S)-enantiomer (CAS: 1354008-91-5), the latter providing a defined chiral center at the pyrrolidine 2-position.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
Cat. No. B7923636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCN1CCCC1COCC(=O)O
InChIInChI=1S/C8H15NO3/c1-9-4-2-3-7(9)5-12-6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
InChIKeyXSKIQHADUCAPDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid: Technical Specifications and Baseline Characterization for Sourcing Decisions


(1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid (CAS: 1353969-40-0) is a pyrrolidine-derived amino ether carboxylic acid with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is available as both the racemic mixture and the (S)-enantiomer (CAS: 1354008-91-5), the latter providing a defined chiral center at the pyrrolidine 2-position . Commercial specifications for this compound typically indicate purity grades of ≥95% (for enantiomer) or ≥98% (for racemate), with the compound characterized by a predicted pKa of 3.31 ± 0.10 and a predicted logP of approximately -0.2 (XLogP3-AA for structurally related analogs) [1]. The presence of the N-methyl group on the pyrrolidine nitrogen, combined with the carboxylic acid functionality accessible via an ether linkage, defines its core physicochemical identity relative to other pyrrolidine-acetic acid derivatives .

Why (1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid Cannot Be Simply Replaced by Generic Pyrrolidine-Acetic Acid Analogs


Substituting (1-methyl-pyrrolidin-2-ylmethoxy)-acetic acid with structurally similar pyrrolidine-acetic acid derivatives without rigorous comparative evaluation introduces material risks to synthetic outcomes and application performance. The N-methyl substitution directly alters the compound's basicity, hydrogen-bonding capacity, and lipophilicity relative to non-methylated analogs such as (2-pyrrolidinylmethoxy)acetic acid . In protic ionic liquid applications, compositional variations between N-methylpyrrolidine and acetic acid produce order-of-magnitude differences in ionicity: a 1:1 molar mixture exhibits poor dissociation, whereas a 3:1 acetic acid to N-methylpyrrolidine ratio yields the highest ionicity due to oligomeric anion formation [1][2]. Furthermore, the (S)-enantiomer of the N-methyl derivative introduces a stereochemical handle absent in racemic or achiral alternatives, a critical consideration for asymmetric synthesis applications where chiral discrimination governs reaction outcomes [3]. These compound-specific structural and stereochemical features preclude simple in-class substitution without quantitative justification.

Comparative Quantitative Evidence: (1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid Versus Closest Analogs


N-Methyl Substitution Effect on Molecular Weight and Lipophilicity: Comparison with Non-Methylated Analog

The presence of an N-methyl group on the pyrrolidine ring of (1-methyl-pyrrolidin-2-ylmethoxy)-acetic acid (MW: 173.21) increases molecular weight by 14.03 Da relative to the non-methylated analog (2-pyrrolidinylmethoxy)acetic acid (MW: 159.18) . This substitution eliminates one hydrogen-bond donor from the secondary amine, reducing H-bond donor count from 2 to 1, while simultaneously increasing calculated lipophilicity by approximately 0.7 logP units based on structural extrapolation from related pyrrolidine derivatives [1]. For procurement purposes, this directly impacts solid-phase extraction recovery rates and reversed-phase chromatographic retention behavior compared to the non-methylated analog.

Medicinal Chemistry Building Blocks Physicochemical Properties

Ionicity and Conductivity Performance in Protic Ionic Liquid Systems: Composition-Dependent Differentiation

In N-methylpyrrolidine–acetic acid binary mixtures, the 1:1 acid–base mixture forms an ionic liquid with low ionicity, functioning as a poorly dissociated mixture of acid and base rather than a fully ionized system [1]. In contrast, a composition of 3 moles acetic acid to 1 mole N-methylpyrrolidine produces the highest ionicity in this binary system due to stabilization of oligomeric anionic species [(AcO)xH(x-1)]⁻ via hydrogen bonding [1][2]. When deployed as pyrrolidinium acetate [Pyrr][Ac] in protonic battery electrolytes, the system achieves a discharge capacity of 221 mAh·g⁻¹ at C/40 regime and delivers stable cycling performance with an electroactivity window of 2.2 V, which is enlarged compared to the window of aqueous KOH electrolyte [3].

Ionic Liquids Electrolytes Protonic Batteries

Enantiomeric Purity Specification and Stereochemical Differentiation: (S)-Enantiomer Versus Racemate

(1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid is commercially available as the racemic mixture (CAS: 1353969-40-0, purity NLT 98%) and as the isolated (S)-enantiomer (CAS: 1354008-91-5, purity 95%) . N-Methylprolinol, a closely related chiral secondary amine derived from L-proline and structurally analogous to the pyrrolidine-methoxy scaffold, functions as a chiral base catalyst in the asymmetric Baylis-Hillman reaction, producing adducts with moderate to good enantioselectivities in 1,4-dioxane:water (1:1, v/v) under ambient conditions [1][2]. The chiral information at the pyrrolidine 2-position is retained and utilized in stereoselective transformations, a feature absent in the racemic mixture.

Chiral Synthesis Asymmetric Catalysis Enantioselective Reactions

Predicted pKa and Acid Strength: Comparison with Boc-Protected Derivatives

The free carboxylic acid of (1-methyl-pyrrolidin-2-ylmethoxy)-acetic acid has a predicted pKa of 3.31 ± 0.10 , indicating moderate acid strength suitable for salt formation and pH-dependent extraction protocols. In contrast, Boc-protected analogs such as N-Boc-2-(pyrrolidin-2-ylmethoxy)acetic acid (CAS: 231622-04-1, MW: 259.3, C12H21NO5) and N-Boc-(S)-2-(pyrrolidin-2-ylmethoxy)acetic acid (CAS: 193086-18-9) incorporate a tert-butoxycarbonyl protecting group that eliminates the free carboxylic acid proton, rendering the molecule neutral and increasing molecular weight by 86.09 Da relative to the unprotected compound . Commercial pricing for Boc-protected derivatives is substantially higher, with list prices of $465 for 250 mg (approximately $1,860/g) for the (S)-Boc derivative .

Acid-Base Chemistry Protecting Group Strategy Synthetic Intermediates

Recommended Research and Industrial Applications for (1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid Based on Quantitative Evidence


Chiral Building Block for Asymmetric Synthesis and Organocatalyst Development

The (S)-enantiomer of (1-methyl-pyrrolidin-2-ylmethoxy)-acetic acid (CAS: 1354008-91-5, 95% purity) provides a defined stereocenter at the pyrrolidine 2-position, analogous to the well-characterized chiral catalyst N-methylprolinol. This scaffold is suited for incorporation into organocatalysts targeting asymmetric transformations such as Baylis-Hillman, aldol, and Michael addition reactions, where enantioselectivities ranging from moderate to good have been demonstrated under ambient conditions [1][2]. The free carboxylic acid functionality enables further derivatization via amide bond formation or esterification for catalyst immobilization or tuning.

Protic Ionic Liquid Precursor for Advanced Electrolyte Formulations

The N-methylpyrrolidine moiety, when combined with acetic acid at optimized molar ratios (3:1 acetic acid to N-methylpyrrolidine), forms oligomeric anionic species [(AcO)xH(x-1)]⁻ that maximize ionicity in protic ionic liquid systems [3]. In battery applications, pyrrolidinium acetate ([Pyrr][Ac]) electrolytes derived from this scaffold deliver a discharge capacity of 221 mAh·g⁻¹ at C/40 rate with stable cycling performance and an electroactivity window of 2.2 V — enlarged relative to aqueous KOH [4]. This scenario is directly relevant for researchers developing non-aqueous electrolytes for protonic batteries and electrochemical energy storage devices.

Medicinal Chemistry Building Block Requiring Reduced Hydrogen-Bond Donor Count

The N-methyl substitution on the pyrrolidine ring reduces the hydrogen-bond donor count from 2 (in the non-methylated analog) to 1, while simultaneously increasing calculated lipophilicity by approximately 0.7 logP units [5]. This physicochemical profile — moderate molecular weight (173.21), moderate acid strength (pKa 3.31 ± 0.10), and a single hydrogen-bond donor — positions the compound as a viable scaffold for medicinal chemistry programs where CNS penetration or oral bioavailability are optimization parameters. The free carboxylic acid provides a conjugation handle for further functionalization .

Synthetic Intermediate for Solid-Phase and Solution-Phase Library Synthesis

Available at ≥98% purity for the racemate (CAS: 1353969-40-0) and 95% purity for the (S)-enantiomer, this compound serves as a versatile small-molecule scaffold for diversity-oriented synthesis . The ether-linked acetic acid moiety provides a tunable spacer between the pyrrolidine core and downstream functional groups, while the N-methyl tertiary amine offers a distinct basic site relative to secondary amine analogs. The predicted pKa of 3.31 enables selective deprotonation and pH-controlled extraction during workup procedures .

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